N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C11H23NS and a molecular weight of 201.37 g/mol . This compound is characterized by its unique structure, which includes a thietan ring and a branched alkyl chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine typically involves the reaction of 2,4,4-trimethylpentan-2-amine with a thietan precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products. The compound is then purified using techniques such as distillation or chromatography to obtain a high-purity product suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a more saturated structure.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield sulfoxides or sulfones, while substitution reactions produce various amine derivatives.
Scientific Research Applications
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:
N-(2,4,4-Trimethylpentan-2-yl)thietan-2-amine: This compound has a similar structure but differs in the position of the amine group.
N-(2,4,4-Trimethylpentan-2-yl)thietan-4-amine: Another structural isomer with the amine group at a different position.
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-ol: This compound has a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)thietan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NS/c1-10(2,3)8-11(4,5)12-9-6-13-7-9/h9,12H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJNLTDLQHOUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1CSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.